2-Cyclohexylethylamine

Description

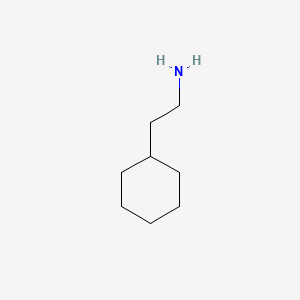

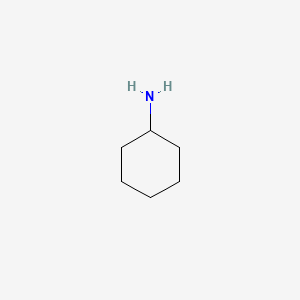

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFACYWDPMNWMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196170 | |

| Record name | Cyclohexaneethanamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-85-7 | |

| Record name | Cyclohexaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 2-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexylethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexylethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexaneethanamine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclohexaneethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWL8YSK9QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols and reaction mechanisms for the production of 2-cyclohexylethylamine, a valuable building block in organic synthesis and pharmaceutical development. The following sections detail various synthetic routes, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of these methods.

I. Reductive Amination of Cyclohexylacetaldehyde

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This approach involves the reaction of a carbonyl compound, in this case, cyclohexylacetaldehyde, with an amine source, followed by reduction of the intermediate imine.

A. Reductive Amination with Ammonia (B1221849) and Hydrogen Gas

This one-pot reaction directly converts cyclohexylacetaldehyde to this compound using ammonia as the nitrogen source and catalytic hydrogenation for the reduction step.

Experimental Protocol:

A typical procedure involves charging a high-pressure autoclave with cyclohexylacetaldehyde, a suitable solvent such as ethanol (B145695) or methanol, and a hydrogenation catalyst.[1] The vessel is then sealed, purged with nitrogen, and filled with ammonia gas, followed by pressurization with hydrogen. The reaction mixture is heated and stirred for a specified duration. Upon completion, the catalyst is filtered off, and the product is isolated and purified by distillation. Catalysts based on nickel, cobalt, palladium, or rhodium are commonly employed for this transformation.[1][2]

| Parameter | Value/Condition | Reference |

| Starting Material | Cyclohexylacetaldehyde | [1][2] |

| Amine Source | Ammonia (aqueous or gas) | [1][2] |

| Reducing Agent | Hydrogen (H₂) | [1][2] |

| Catalyst | Ni-based, Co-based | [1][2] |

| Solvent | Ethanol, Methanol | [1] |

| Temperature | 80-150 °C | [1][2] |

| Pressure | 10-150 bar H₂ | [1][2] |

| Yield | High (specific data for this substrate not available) | [1][2] |

Reaction Mechanism:

The reaction proceeds through the initial formation of a hemiaminal by the nucleophilic attack of ammonia on the carbonyl group of cyclohexylacetaldehyde. The hemiaminal then dehydrates to form an imine intermediate. The imine is subsequently reduced by catalytic hydrogenation to yield the final product, this compound.

Reductive amination of cyclohexylacetaldehyde.

II. Reduction of Cyclohexylacetonitrile

The reduction of a nitrile group provides a direct route to primary amines. Cyclohexylacetonitrile, which can be prepared from cyclohexyl halides, serves as a key intermediate in this pathway.

A. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.

Experimental Protocol:

In a typical setup, a solution of cyclohexylacetonitrile in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon).[3][4] The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermic nature. After the addition is complete, the reaction is stirred for a period, which may include warming to room temperature or refluxing. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts, which are subsequently filtered off. The organic layer is then dried, and the solvent is removed to yield the crude product, which can be purified by distillation.

| Parameter | Value/Condition | Reference |

| Starting Material | Cyclohexylacetonitrile | [3][4] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [3][4] |

| Solvent | Anhydrous Diethyl Ether or THF | [3][4] |

| Temperature | 0 °C to reflux | [3][4] |

| Reaction Time | 1-4 hours | [3] |

| Yield | Typically high (e.g., >85%) | [5] |

Reaction Mechanism:

The reduction of a nitrile with LiAlH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) from the aluminohydride complex to the electrophilic carbon of the nitrile group. This forms an intermediate imine-metal complex. A second hydride transfer then reduces the imine to an amine-metal complex. Aqueous workup subsequently liberates the primary amine.

Reduction of cyclohexylacetonitrile with LiAlH₄.

B. Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation using Raney nickel is another effective method for the reduction of nitriles to primary amines and is often favored in industrial settings.[6]

Experimental Protocol:

Cyclohexylacetonitrile is dissolved in a suitable solvent, typically ethanol saturated with ammonia to suppress the formation of secondary amine byproducts.[7] The solution is then introduced into a hydrogenation apparatus with Raney nickel as the catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. After the theoretical amount of hydrogen has been consumed, the reaction mixture is cooled, the catalyst is removed by filtration, and the product is isolated by distillation of the filtrate.

| Parameter | Value/Condition | Reference |

| Starting Material | Cyclohexylacetonitrile | [6] |

| Reducing Agent | Hydrogen (H₂) | [6] |

| Catalyst | Raney Nickel | [6][8] |

| Solvent | Ethanol with Ammonia | [7] |

| Temperature | ~100 °C | [9] |

| Pressure | High pressure (e.g., 50-100 atm) | [9] |

| Yield | Good to excellent | [7] |

Reaction Mechanism:

The mechanism of catalytic hydrogenation of nitriles on a metal surface like Raney nickel involves the adsorption of both the nitrile and hydrogen onto the catalyst surface. The pi bonds of the nitrile group interact with the metal surface, and hydrogen atoms are added stepwise across the carbon-nitrogen triple bond, first forming an imine intermediate which is then further reduced to the primary amine.

Catalytic hydrogenation of cyclohexylacetonitrile.

III. Hydrogenation of 2-Phenylethylamine

This synthetic route involves the reduction of the aromatic ring of a readily available precursor, 2-phenylethylamine. This can be achieved through partial reduction followed by further hydrogenation or by direct, complete hydrogenation.

A. Birch Reduction followed by Hydrogenation

The Birch reduction of 2-phenylethylamine yields a cyclohexadiene intermediate, which can then be hydrogenated to the saturated cyclohexyl ring.[10]

Experimental Protocol:

Step 1: Birch Reduction In a typical Birch reduction, 2-phenylethylamine is dissolved in a mixture of liquid ammonia, an alcohol (such as ethanol or tert-butanol), and an alkali metal (like sodium or lithium).[11] The reaction is carried out at low temperatures (-78 °C to -33 °C). After the reaction is complete, it is quenched, and the intermediate 2-(1,4-cyclohexadienyl)ethylamine is isolated.

Step 2: Hydrogenation of the Diene The isolated cyclohexadiene intermediate is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in a suitable solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere to yield this compound.[12]

| Parameter | Step 1: Birch Reduction | Step 2: Hydrogenation | Reference |

| Starting Material | 2-Phenylethylamine | 2-(1,4-Cyclohexadienyl)ethylamine | [11][12] |

| Reagents/Catalyst | Li or Na in liquid NH₃/EtOH | H₂ / Pd/C or PtO₂ | [11][12] |

| Solvent | Liquid Ammonia / Ethanol | Ethanol, Ethyl Acetate | [11][12] |

| Temperature | -78 to -33 °C | Room Temperature | [11][12] |

| Pressure | Atmospheric | 1-3 atm H₂ | [12] |

| Yield | Good (specific data for this substrate not available) | High (quantitative) | [10][12] |

Reaction Mechanism:

The Birch reduction proceeds via a single-electron transfer from the dissolved alkali metal to the aromatic ring, forming a radical anion. This is followed by protonation by the alcohol to give a cyclohexadienyl radical. A second electron transfer and another protonation event yield the non-conjugated 1,4-cyclohexadiene. The subsequent catalytic hydrogenation proceeds via the standard mechanism of syn-addition of hydrogen across the double bonds on the catalyst surface.

Birch reduction followed by hydrogenation.

B. Direct Catalytic Hydrogenation

Direct and complete hydrogenation of the aromatic ring of 2-phenylethylamine to the corresponding cyclohexane (B81311) ring can be achieved using more forcing conditions and specific catalysts.

Experimental Protocol:

This transformation typically requires a highly active catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under high pressure and elevated temperature.[13] 2-Phenylethylamine is dissolved in a suitable solvent, and the hydrogenation is carried out in a high-pressure reactor. After the reaction, the catalyst is filtered, and the product is purified by distillation.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Phenylethylamine | [13] |

| Reducing Agent | Hydrogen (H₂) | [13] |

| Catalyst | Rh/C, Ru/C | [13] |

| Solvent | Alcohols, Hydrocarbons | [13] |

| Temperature | 100-200 °C | [14] |

| Pressure | 50-150 atm H₂ | [14][15] |

| Yield | High | [13] |

Reaction Mechanism:

The aromatic ring is adsorbed onto the surface of the catalyst, and hydrogen atoms are added in a stepwise manner to the double bonds of the benzene (B151609) ring until it is fully saturated. The reaction proceeds through various partially hydrogenated intermediates that remain adsorbed on the catalyst surface until the final product is formed.

IV. Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the overalkylation often seen in direct amination.[16] This route requires the preparation of a suitable 2-cyclohexylethyl halide precursor.

Experimental Protocol:

Step 1: Synthesis of 2-Cyclohexylethyl Halide 2-Cyclohexylethanol can be converted to 2-cyclohexylethyl bromide or iodide via reaction with PBr₃ or the Appel reaction (PPh₃, I₂), respectively.

Step 2: Gabriel Synthesis Potassium phthalimide (B116566) is reacted with the 2-cyclohexylethyl halide in a polar aprotic solvent like DMF.[17] The resulting N-(2-cyclohexylethyl)phthalimide is then cleaved, typically by reaction with hydrazine (B178648) hydrate (B1144303) in a refluxing solvent such as ethanol (the Ing-Manske procedure), to liberate the primary amine and form a phthalhydrazide (B32825) precipitate, which is filtered off.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Cyclohexylethyl Halide | [17] |

| Reagents | 1. Potassium Phthalimide2. Hydrazine Hydrate | [17] |

| Solvent | DMF (Step 1), Ethanol (Step 2) | [17] |

| Temperature | Elevated (Step 1), Reflux (Step 2) | [17] |

| Yield | Generally good over two steps | [17] |

Reaction Mechanism:

The Gabriel synthesis begins with the nucleophilic substitution (Sₙ2) reaction where the phthalimide anion attacks the primary alkyl halide. The subsequent cleavage with hydrazine involves nucleophilic acyl substitution at both carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide and the release of the desired primary amine.

Gabriel synthesis of this compound.

V. Synthesis from Cyclohexylethanol via Mitsunobu Reaction

The Mitsunobu reaction provides a pathway to convert alcohols into a variety of functional groups, including amines, with inversion of stereochemistry if a chiral center is present.[3]

Experimental Protocol:

2-Cyclohexylethanol is treated with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of a nitrogen nucleophile like phthalimide or hydrazoic acid (generated in situ from sodium azide). If phthalimide is used, the subsequent cleavage is performed as in the Gabriel synthesis. If an azide (B81097) is formed, it is then reduced to the primary amine, for example, by catalytic hydrogenation or with LiAlH₄.

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Cyclohexylethanol | [3] |

| Reagents | PPh₃, DEAD/DIAD, N-nucleophile (e.g., Phthalimide, HN₃) | [3] |

| Solvent | THF, Dichloromethane | [9] |

| Temperature | 0 °C to Room Temperature | [9] |

| Yield | Good, dependent on nucleophile and subsequent steps |

Reaction Mechanism:

The Mitsunobu reaction is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium (B103445) salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a good leaving group. The nitrogen nucleophile then displaces the activated hydroxyl group in an Sₙ2 fashion.

Mitsunobu reaction pathway to this compound.

References

- 1. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Enzymatic Birch reduction via hydrogen atom transfer at [4Fe-4S]-OH2 and [8Fe-9S] clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 13. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. perlego.com [perlego.com]

- 15. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. benchchem.com [benchchem.com]

physicochemical properties of 2-Cyclohexylethylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexylethylamine

Introduction

This compound, with the CAS number 4442-85-7, is an organic compound with the chemical formula C8H17N[1][2]. It is a colorless to nearly colorless liquid characterized by a distinct amine odor[1][2]. Structurally, it consists of a cyclohexyl group attached to an ethylamine (B1201723) moiety, which imparts a unique combination of hydrophobic and hydrophilic properties[1]. This versatile molecule is utilized in various research and industrial applications, including as an intermediate in organic synthesis for chemical reagents and catalysts, and in the development of pharmaceuticals and polymers[2][3]. This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and a discussion of its chemical behavior.

Chemical Structure and Identification

This compound is an achiral molecule as it lacks any stereocenters[1]. The cyclohexane (B81311) ring predominantly exists in a thermodynamically stable chair conformation, a feature that influences its molecular interactions and physical properties[1].

| Identifier | Value |

| IUPAC Name | 2-cyclohexylethanamine[4] |

| CAS Number | 4442-85-7[1][2][5][6] |

| Molecular Formula | C8H17N[1][2][4][6] |

| Molecular Weight | 127.23 g/mol [1][4][6] |

| Canonical SMILES | C1CCC(CC1)CCN[1][4] |

| InChI Key | HFACYWDPMNWMIW-UHFFFAOYSA-N[1] |

| Synonyms | (2-Aminoethyl)cyclohexane, 2-Cyclohexylethanamine, Cyclohexaneethanamine[4][5][7][8] |

Physicochemical Properties

The are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1][2] |

| Boiling Point | 96 °C at 40 mmHg[1][2] |

| 177-178 °C (estimated at standard atmospheric pressure)[1] | |

| 159-161 °C[2] | |

| Melting Point | -15 °C (estimated)[1][2][5] |

| -50 °C[2] | |

| Density | 0.87 g/mL at 20 °C[1][9] |

| 0.8455 (estimate)[2] | |

| Vapor Pressure | 1.53 mmHg at 25 °C[1][2] |

| Flash Point | 51 °C[1][2] |

| Refractive Index | 1.46 at 20 °C[1] |

| 1.4630-1.4670[2] | |

| pKa | 10.9 (predicted)[1] |

| 10.0 ± 0.10 (predicted)[2][10] | |

| LogP | 1.96 (predicted)[1] |

| Solubility | Limited solubility in water. Miscible with various organic solvents[1]. |

Reactivity and Stability

This compound exhibits reactivity typical of a primary amine. It acts as a weak base and can react with acids to form salts[1][2]. The amine group can also act as a nucleophile in reactions such as alkylation and nucleophilic substitution[1].

The compound is considered stable under normal conditions[11]. However, it is sensitive to air and should be stored accordingly[2][9]. Incompatible materials include strong oxidizing agents[11]. Hazardous decomposition products are not expected under normal use conditions[11].

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of these methods.

Reductive Amination of Cyclohexanone (B45756)

This common method involves the reaction of cyclohexanone with ethylamine in the presence of a reducing agent.

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Materials:

-

Cyclohexanone

-

Ethylamine

-

Reducing agent (e.g., sodium cyanoborohydride)

-

Solvent (e.g., methanol)

-

Apparatus for reaction, extraction, and distillation

Procedure:

-

Dissolve cyclohexanone and ethylamine in the chosen solvent in a reaction vessel.

-

Add the reducing agent portion-wise while maintaining the reaction temperature.

-

Stir the mixture until the reaction is complete, which can be monitored by techniques like TLC or GC.

-

Quench the reaction by carefully adding water or a suitable quenching agent.

-

Extract the product into an organic solvent.

-

Wash and dry the organic phase.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Water-Based Synthesis

A greener approach to synthesis can be achieved using water as the reaction medium. This method can yield 65-80% of the product within 2-6 hours[1]. To overcome solubility issues of the organic reactants in water, a phase transfer catalyst or surfactant is often required[1].

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis is another environmentally friendly method that avoids the use of solvents. Reactants are physically ground together to induce a chemical reaction[1]. This technique can produce this compound in yields of 70-85% with reaction times ranging from 30 minutes to 2 hours[1]. The advantages of this method include the elimination of solvent waste, reduced energy consumption, and simpler purification procedures[1].

Biological and Pharmacological Context

While specific research on this compound is somewhat limited, related compounds have been investigated for their pharmacological properties[1]. There is potential for this compound and its derivatives to modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways[1]. Some studies on similar structures suggest possible antidepressant-like effects[1]. Its moderate lipophilicity, as indicated by the predicted LogP value, suggests it may have the ability to cross cell membranes[1]. The predicted pKa value of around 10.9 indicates that at physiological pH, the compound will be predominantly in its protonated, charged form, which will influence its solubility and interactions with biological targets[1].

Caption: Logical relationships between the molecular structure and key .

Conclusion

This compound is a primary amine with a well-characterized set of physicochemical properties that make it a valuable compound in both academic research and industrial applications. Its unique structure, combining a nonpolar cyclohexyl ring with a polar amine group, governs its solubility, reactivity, and potential for biological activity. The availability of multiple synthetic routes, including environmentally benign options, further enhances its utility. This technical guide provides essential data and protocols to support the safe and effective use of this compound for researchers, scientists, and drug development professionals.

References

- 1. Buy this compound | 4442-85-7 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H17N | CID 20509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. calpaclab.com [calpaclab.com]

- 9. labproinc.com [labproinc.com]

- 10. 2-(1-Cyclohexenyl)ethylamine | 3399-73-3 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Cyclohexylethylamine

CAS Number: 4442-85-7

Synonyms and Chemical Identifiers

2-Cyclohexylethylamine is a versatile chemical intermediate with several recognized synonyms and identifiers crucial for researchers and drug development professionals. Proper identification is key to ensuring the correct substance is being utilized in experimental and developmental workflows.

| Identifier Type | Value |

| IUPAC Name | 2-cyclohexylethanamine |

| CAS Number | 4442-85-7[1] |

| Molecular Formula | C₈H₁₇N[1] |

| Molecular Weight | 127.23 g/mol [1] |

| Common Synonyms | (2-Aminoethyl)cyclohexane, 1-Amino-2-cyclohexylethane, Cyclohexaneethylamine, 2-Cyclohexyl-ethylamine[1] |

| PubChem CID | 20509[1] |

| EINECS Number | 224-673-7[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in various experimental settings.

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid |

| Purity (GC) | ≥96.0% |

| Refractive Index | 1.4620-1.4670 @ 20°C |

| Form | Liquid |

Synthesis of this compound

The synthesis of this compound can be achieved through various established chemical routes. A prevalent and effective method is the catalytic hydrogenation of cyclohexylacetonitrile. This process involves the reduction of the nitrile functional group to a primary amine in the presence of a catalyst and hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation of Cyclohexylacetonitrile

This protocol outlines a representative procedure for the synthesis of this compound via the reduction of cyclohexylacetonitrile.

Materials:

-

Cyclohexylacetonitrile

-

Anhydrous Ethanol (or other suitable solvent)

-

Raney Nickel (or Palladium on Carbon, Pd/C)

-

Hydrogen Gas (H₂)

-

High-pressure reactor (autoclave)

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: A high-pressure autoclave is charged with cyclohexylacetonitrile and anhydrous ethanol. The catalyst, typically Raney Nickel or 5% Pd/C, is then carefully added to the mixture. The amount of catalyst can range from 5-10% by weight relative to the starting nitrile.

-

Hydrogenation: The reactor is sealed and purged several times with nitrogen gas to remove any residual air, followed by purging with hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (typically 50-100 psi) and heated to a temperature between 50-80°C. The reaction mixture is stirred vigorously to ensure efficient contact between the reactants, catalyst, and hydrogen.

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented. The reaction mixture is then filtered to remove the catalyst.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can be further purified by vacuum distillation to obtain the final product with high purity.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is not extensively documented in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests a likely mechanism of action involving the modulation of neurotransmitter systems. It is hypothesized to interact with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[2]

Hypothesized Signaling Pathway: Inhibition of Monoamine Reuptake

Monoamine transporters are responsible for the reuptake of neurotransmitters like dopamine and serotonin from the synaptic cleft back into the presynaptic neuron, which terminates the signaling process. Inhibitors of these transporters block this reuptake, leading to an increased concentration of the neurotransmitter in the synapse and enhanced neurotransmission.

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocol: Monoamine Transporter Binding Assay

To quantify the binding affinity of this compound to monoamine transporters, a competitive radioligand binding assay is a standard and effective method.

Materials:

-

Cell membranes prepared from cells expressing human dopamine transporter (hDAT) or human serotonin transporter (hSERT).

-

Radioligand specific for the transporter of interest (e.g., [³H]WIN 35,428 for DAT or [³H]citalopram for SERT).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Filter mats and cell harvester.

Procedure:

-

Assay Preparation: A dilution series of this compound is prepared in the assay buffer.

-

Incubation: In a 96-well plate, the cell membranes, radioligand, and either buffer (for total binding), the non-specific control, or a concentration of this compound are combined.

-

Equilibration: The plates are incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Harvesting: The incubation is terminated by rapid filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filter mats are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data for the different concentrations of this compound are then plotted to generate a competition curve. From this curve, the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its potential as a modulator of monoamine transporters makes it and its derivatives interesting candidates for the development of novel therapeutics for neurological and psychiatric disorders.[2] Furthermore, its amine functionality allows for its use as a curing agent in the polymer industry.[2]

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2-cyclohexylethylamine. Leveraging established principles of stereochemistry and computational chemistry, this document outlines the key structural features of the molecule, proposes a detailed protocol for its conformational analysis using computational methods, and presents hypothetical quantitative data for its stable conformers. Furthermore, a general experimental approach for the conformational analysis of flexible molecules using Nuclear Magnetic Resonance (NMR) spectroscopy is detailed. This guide also includes a visualization of a common synthetic route to this compound. The information presented herein serves as a foundational resource for researchers engaged in the study and application of this compound and related compounds in fields such as medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C8H17N, is a primary amine featuring a cyclohexane (B81311) ring linked to an ethylamine (B1201723) moiety.[1] Its structural characteristics, particularly the conformational flexibility of the cyclohexane ring and the rotatable bonds of the ethylamine side chain, play a crucial role in its chemical reactivity and potential biological activity. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for applications in drug design, where molecular shape and pharmacophore presentation are key determinants of efficacy, and in materials science, where intermolecular interactions are governed by molecular conformation.

This guide delves into the intricacies of this compound's structure, providing a theoretical framework for its conformational analysis. While experimental data for this specific molecule is limited in the public domain, this document synthesizes information from analogous compounds and established computational and experimental methodologies to provide a robust predictive model of its conformational behavior.

Molecular Structure

The molecular structure of this compound consists of a saturated six-membered cyclohexane ring bonded to a two-carbon ethylamine chain. The IUPAC name for this compound is 2-cyclohexylethan-1-amine.

Key Structural Identifiers:

| Identifier | Value |

| CAS Number | 4442-85-7 |

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | 2-cyclohexylethan-1-amine |

| SMILES | C1CCC(CC1)CCN |

| InChI | 1S/C8H17N/c9-7-6-8-4-2-1-3-5-8/h8H,1-7,9H2 |

| InChIKey | HFACYWDPMNWMIW-UHFFFAOYSA-N |

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The ethylamine substituent can be positioned in either an equatorial or an axial position on the cyclohexane ring.

Conformational Analysis

The conformational landscape of this compound is primarily defined by three key factors:

-

Cyclohexane Ring Inversion: The interconversion between the two chair conformations of the cyclohexane ring.

-

Substituent Orientation: The preference for the ethylamine group to occupy either the equatorial or axial position.

-

Side Chain Rotation: The rotation around the C-C and C-N bonds of the ethylamine side chain.

Proposed Computational Conformational Analysis

Due to the absence of specific experimental data, a computational approach is proposed to elucidate the conformational preferences of this compound. Density Functional Theory (DFT) calculations are a reliable method for this purpose, as demonstrated by studies on similar molecules.

A typical workflow for the conformational analysis of this compound using computational methods is outlined below.

Based on established principles of conformational analysis of substituted cyclohexanes, the equatorial conformer is expected to be more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions. The following tables present hypothetical quantitative data for the lowest energy conformers of this compound, which would be the expected output of the proposed computational study.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-gauche | 0.00 |

| Equatorial-anti | 0.5 - 1.5 |

| Axial-gauche | 1.5 - 2.5 |

| Axial-anti | 2.0 - 3.0 |

Table 2: Hypothetical Key Dihedral Angles (in degrees) for the Most Stable Conformer (Equatorial-gauche)

| Dihedral Angle | Value |

| C1-C6-C5-C4 (ring) | ~55-60 |

| C2-C1-C7-C8 (side chain) | ~60 (gauche) |

| C1-C7-C8-N (side chain) | ~60 (gauche) |

Table 3: Hypothetical Selected Bond Lengths (in Ångstroms) for the Most Stable Conformer (Equatorial-gauche)

| Bond | Length |

| C-C (cyclohexane) | ~1.53 - 1.54 |

| C-H (cyclohexane) | ~1.09 - 1.10 |

| C1-C7 | ~1.54 |

| C7-C8 | ~1.53 |

| C8-N | ~1.47 |

| N-H | ~1.01 |

Note: The data presented in Tables 1, 2, and 3 are hypothetical and intended to be representative of the expected results from a computational study. Actual values may vary.

General Experimental Protocol for NMR-based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformation of flexible molecules in solution. A general protocol for the conformational analysis of this compound would involve the following steps:

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

-

-

1D NMR Spectroscopy:

-

Acquire high-resolution 1H and 13C NMR spectra.

-

Analyze chemical shifts and coupling constants (3JHH). The magnitude of vicinal coupling constants can provide information about dihedral angles via the Karplus equation.

-

-

2D NMR Spectroscopy:

-

Perform COSY (Correlation Spectroscopy) experiments to establish proton-proton connectivity.

-

Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments to correlate directly bonded protons and carbons.

-

Execute HMBC (Heteronuclear Multiple Bond Correlation) experiments to identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine through-space proximities of protons, providing crucial information about the spatial arrangement of atoms and thus the preferred conformation.

-

-

Variable Temperature NMR:

-

Acquire NMR spectra at different temperatures to study the dynamics of conformational exchange.

-

At lower temperatures, the interconversion between conformers may slow down sufficiently to allow for the observation of separate signals for each conformer, enabling the determination of their relative populations and the energy barrier to interconversion.

-

-

Data Analysis:

-

Integrate experimental NMR data with computational modeling to build a comprehensive picture of the conformational landscape of this compound in solution.

-

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of cyclohexylacetaldehyde or the reduction of cyclohexylacetonitrile. Another route involves the alkylation of cyclohexylamine.

Reductive Amination Synthesis Pathway

The following diagram illustrates the synthesis of this compound via the reductive amination of cyclohexylacetaldehyde with ammonia.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and a predictive model for the conformational analysis of this compound. While specific experimental data remains to be published, the proposed computational and experimental protocols offer a clear roadmap for future investigations. The hypothetical quantitative data presented serves as a valuable reference point for researchers. A thorough understanding of the conformational preferences of this compound is essential for harnessing its full potential in various scientific and industrial applications.

References

A Technical Guide to the Thermodynamic and Physical Properties of 2-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the known thermodynamic and physical properties of 2-Cyclohexylethylamine (CAS: 4442-85-7), a key organic compound in various industrial and pharmaceutical applications. It serves as a consolidated reference for researchers and professionals in drug development and chemical synthesis. This guide presents quantitative data in structured tables, outlines the general experimental methodologies for property determination, and visualizes key workflows and conceptual biological pathways.

Introduction

This compound, with the molecular formula C₈H₁₇N, is an aliphatic amine featuring a cyclohexyl group bonded to an ethylamine (B1201723) moiety[1]. Its molecular structure imparts a combination of hydrophobic characteristics from the cyclohexyl ring and reactive functionality from the primary amine group[2]. This unique combination makes it a versatile intermediate in the synthesis of agrochemicals, corrosion inhibitors, and notably, as a building block for pharmaceutical agents, including those targeting neurological disorders[2]. An accurate understanding of its physical and thermodynamic properties is critical for process optimization, safety engineering, and predicting its behavior in both chemical and biological systems.

Physical Properties

The physical characteristics of this compound have been documented across various chemical data sources. These properties are essential for handling, storage, and process design. The key physical data are summarized in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 127.23 g/mol | [1][3][4][5] |

| Appearance | Colorless to almost colorless liquid | [1][2][3] |

| Boiling Point | 96 °C @ 40 mmHg177-178 °C (estimated @ standard pressure) | [1][3][6] |

| Melting Point | -15 °C (estimated)-50 °C (estimated) | [1][6] |

| Density | 0.87 g/mL @ 20°C/20°C | [1][3] |

| Refractive Index | 1.46 @ 20°C | [1][3] |

| Vapor Pressure | 1.53 mmHg @ 25°C | [1] |

| Solubility | Limited solubility in water; soluble in various organic solvents | [1] |

| Octanol/Water Partition Coeff. (XLogP3-AA) | 2.4 | [4] |

Thermodynamic Properties

While comprehensive experimental data for all thermodynamic parameters of this compound are not widely published, key safety and phase-change-related properties are available. These are crucial for assessing the compound's reactivity and thermal stability.

| Property | Value | Source(s) |

| Flash Point | 51 °C | [3] |

| Enthalpy of Formation (ΔfH°) | Data not publicly available. Must be determined experimentally or via computational modeling. | |

| Enthalpy of Combustion (ΔcH°) | Data not publicly available. Can be determined via bomb calorimetry. | |

| Heat Capacity (Cp) | Data not publicly available. Can be determined via differential scanning calorimetry (DSC). |

Experimental Protocols & Characterization

Identity and Purity Confirmation

Purity is often established using methods like Gas Chromatography (GC) and nonaqueous titration, with structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy[3].

-

Gas Chromatography (GC): This technique separates volatile compounds. A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area allows for quantification of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the magnetic properties of atomic nuclei, providing detailed information about the carbon-hydrogen framework[1].

Boiling Point Determination

The boiling point is measured by distillation. For values at reduced pressure (e.g., 96 °C at 40 mmHg), a vacuum distillation apparatus is used[1][3]. The temperature at which the liquid-vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Density and Refractive Index Measurement

-

Density: The specific gravity (or density) is typically measured using a pycnometer or a digital density meter at a controlled temperature (e.g., 20 °C)[3].

-

Refractive Index: An Abbe refractometer is the standard instrument used to measure the refractive index of the liquid, also at a specified temperature and wavelength of light[1][3].

Flash Point Determination

The flash point is determined using either a closed-cup (e.g., Pensky-Martens) or open-cup apparatus. The sample is heated at a controlled rate, and an ignition source is passed over the liquid. The flash point is the lowest temperature at which the vapors will ignite momentarily[3].

Calorimetry

To obtain core thermodynamic data, calorimetric methods are required.

-

Differential Scanning Calorimetry (DSC): This method would be used to accurately determine the melting point and measure the heat capacity of the substance as a function of temperature.

-

Bomb Calorimetry: The standard enthalpy of combustion can be determined by combusting a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter and measuring the heat evolved. The enthalpy of formation can then be calculated from this value.

Biological Activity & Pharmacological Relevance

For drug development professionals, understanding the potential biological context of a chemical intermediate is crucial. While this compound is primarily a synthetic building block, its structural motifs are relevant to pharmacologically active molecules.

-

Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals, with applications in developing drugs that target neurological disorders[2].

-

Neurotransmitter Modulation: Related compounds have been explored for their ability to modulate dopaminergic and serotonergic neurotransmitter systems[1]. Derivatives of this compound may exhibit antidepressant-like effects, although specific research on the parent compound is limited[1].

-

Natural Occurrence: The compound has been reported to be found in the plant species Vachellia rigidula[4].

The potential interaction of derivatives with key neurotransmitter systems is a critical area of interest for medicinal chemists.

Conclusion

This compound is a valuable chemical with well-defined physical properties but less-documented experimental thermodynamic data. The information compiled in this guide provides a solid foundation for its application in research and development. The established physical constants are crucial for chemical engineering and process safety, while its role as a precursor to neurologically active compounds highlights its importance in medicinal chemistry. Further research into its specific thermodynamic properties, such as heat capacity and enthalpy of formation, would be beneficial for more precise reaction modeling and safety assessments.

References

- 1. Buy this compound | 4442-85-7 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 4442-85-7 | TCI AMERICA [tcichemicals.com]

- 4. This compound | C8H17N | CID 20509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-cyclohexyl-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility and Partition Coefficients of 2-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficients of 2-Cyclohexylethylamine. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Core Physicochemical Properties

This compound is a primary amine with a molecular weight of 127.23 g/mol . Its chemical structure, consisting of a cyclohexyl ring and an ethylamine (B1201723) moiety, imparts a dual nature to its solubility characteristics. The presence of the hydrophilic amino group allows for some interaction with polar solvents, while the bulky, nonpolar cyclohexyl ring dominates its overall solubility profile, leading to limited aqueous solubility and good solubility in organic solvents.

Quantitative Solubility Data

Precise experimental data on the solubility of this compound is not extensively reported in publicly available literature. However, based on the principles of chemical similarity and the known properties of analogous compounds, the following table summarizes the expected solubility of this compound in water and various organic solvents at standard temperature and pressure (20-25 °C). It is important to note that this compound is described as being miscible with several organic solvents, which implies solubility without a defined upper limit.

| Solvent System | Type | Expected Solubility |

| Water | Aqueous | Limited |

| Ethanol | Organic (Polar, Protic) | Miscible |

| Methanol | Organic (Polar, Protic) | Miscible |

| Acetone | Organic (Polar, Aprotic) | Miscible |

| Diethyl Ether | Organic (Nonpolar) | Miscible |

| Chloroform | Organic (Nonpolar) | Miscible |

| Dimethyl Sulfoxide (DMSO) | Organic (Polar, Aprotic) | Miscible |

| Petroleum Ether | Organic (Nonpolar) | Miscible |

| Dichloromethane | Organic (Nonpolar) | Miscible |

Partition and Distribution Coefficients

The partition coefficient (logP) and distribution coefficient (logD) are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A predicted logarithmic partition coefficient (logP) for this compound is approximately 1.96.[1] This value indicates a moderate level of lipophilicity, suggesting that the compound will preferentially partition into an organic phase over an aqueous phase. The predicted acid dissociation constant (pKa) of approximately 10.9 suggests that this compound will be predominantly in its protonated, more water-soluble form at physiological pH (around 7.4).[1] Therefore, its distribution coefficient (logD) at physiological pH will be lower than its logP.

| Parameter | Value (Predicted) |

| LogP | ~1.96 |

| pKa | ~10.9 |

Experimental Protocols

Detailed methodologies for the experimental determination of aqueous solubility and the octanol-water partition coefficient are provided below. These protocols are based on internationally recognized guidelines, specifically the OECD Guideline for the Testing of Chemicals, Test No. 105 (Water Solubility) and Test No. 107 (Partition Coefficient, Shake-Flask Method).

Determination of Aqueous Solubility (Flask Method - Adapted from OECD 105)

This method is suitable for substances with a solubility of greater than 10⁻² g/L.

Principle: A saturated solution of this compound in water is prepared by agitation, and the concentration of the amine in the aqueous phase is determined by a suitable analytical method.

Materials:

-

This compound (analytical grade)

-

Deionized or distilled water

-

Mechanical shaker or magnetic stirrer

-

Constant temperature bath (e.g., 20 ± 0.5 °C)

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or High-Performance Liquid Chromatography with a suitable detector).

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm, compatible with aqueous solutions)

Procedure:

-

Preliminary Test: To estimate the approximate solubility, add an excess of this compound to a known volume of water in a flask. Agitate for 24 hours at the desired temperature. Visually inspect for undissolved amine. This will help in determining the appropriate amount of substance to use in the main study.

-

Main Experiment:

-

Add an excess amount of this compound to several flasks containing a known volume of water.

-

Place the flasks in a constant temperature bath on a shaker and agitate for a period determined by the preliminary test to be sufficient to reach equilibrium (e.g., 24, 48, and 72 hours).

-

-

Phase Separation: After agitation, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

-

Sampling:

-

Carefully withdraw an aliquot from the aqueous phase without disturbing the undissolved amine.

-

To remove any suspended micro-droplets, centrifuge the aliquot.

-

Filter the supernatant through a syringe filter.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in water of known concentrations.

-

Analyze the standard solutions and the sample from the saturated solution using a calibrated analytical method (e.g., GC-NPD).

-

Determine the concentration of this compound in the sample.

-

-

Data Reporting: The average of at least two independent determinations should be reported as the water solubility at the specified temperature.

Workflow for Aqueous Solubility Determination.

Determination of n-Octanol/Water Partition Coefficient (Shake-Flask Method - Adapted from OECD 107)

Principle: this compound is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow for partitioning of the amine between the two phases. After equilibrium is reached, the concentration of the amine in each phase is determined, and the partition coefficient is calculated.

Materials:

-

This compound (analytical grade)

-

n-Octanol (analytical grade, saturated with water)

-

Water (analytical grade, saturated with n-octanol)

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., GC-NPD or HPLC)

-

Volumetric flasks, pipettes, and syringes

Procedure:

-

Preparation of Solvents:

-

Saturate n-octanol with water by shaking the two solvents together for 24 hours and allowing them to separate.

-

Saturate water with n-octanol in the same manner.

-

-

Preliminary Test: Determine the approximate partition coefficient to select appropriate phase volume ratios and concentration of the test substance for the main experiment.

-

Main Experiment:

-

Prepare at least three test vessels with different phase volume ratios (e.g., 1:1, 1:2, 2:1 n-octanol to water).

-

Add a known amount of this compound to each vessel. The concentration should not exceed 0.01 mol/L in either phase.

-

Shake the vessels at a constant temperature (e.g., 20-25 °C) until equilibrium is reached (typically for at least 24 hours).

-

-

Phase Separation:

-

Separate the n-octanol and water phases by centrifugation.

-

-

Sampling and Analysis:

-

Carefully withdraw aliquots from both the n-octanol and water phases.

-

Prepare appropriate standard solutions of this compound in both n-octanol and water.

-

Analyze the standards and samples from both phases using a suitable and calibrated analytical method.

-

-

Calculation of Partition Coefficient (P_ow):

-

Calculate the concentration of this compound in the n-octanol phase (C_octanol) and the water phase (C_water).

-

The partition coefficient is calculated as: P_ow = C_octanol / C_water

-

The result is typically expressed as its base-10 logarithm (logP_ow).

-

-

Data Reporting: Report the individual logP_ow values for each phase ratio and the mean logP_ow.

Workflow for Shake-Flask logP Determination.

Signaling Pathways and Logical Relationships

The physicochemical properties of solubility and lipophilicity are not directly involved in intracellular signaling pathways in the traditional sense. However, they are fundamental determinants of a compound's ability to reach a biological target and elicit a response. The following diagram illustrates the logical relationship between these properties and the initial stages of drug action.

Physicochemical Properties and Drug Availability.

References

A Researcher's Guide to Sourcing and Verifying Chemical Purity

In the realms of scientific research and drug development, the integrity of experimental outcomes is intrinsically linked to the quality of the materials used. The purity of chemical reagents is a cornerstone of this integrity, directly impacting the reproducibility, safety, and validity of research findings. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for sourcing and verifying the purity of chemical compounds.

The Critical Role of Chemical Purity

Sourcing High-Quality Chemicals: A Step-by-Step Approach

The process of procuring high-purity chemicals requires a systematic and diligent approach. Researchers should prioritize suppliers with a strong reputation for quality and reliability.

1. Supplier Vetting and Selection: The first step is to identify and evaluate potential suppliers. Key considerations include the supplier's reputation in the industry, certifications (e.g., ISO 9001), and adherence to Good Manufacturing Practices (GMP).[7][8][9] Reputable suppliers will provide comprehensive documentation for their products and have transparent quality control processes.[7][8] It is also beneficial to assess a supplier's technical support and their ability to provide consistent product quality across different batches.[7][8]

2. The Importance of Documentation: Before purchasing a chemical, researchers should request and carefully review key documents. The most critical of these is the Certificate of Analysis (CoA).

-

Certificate of Analysis (CoA): A CoA is a batch-specific document that provides detailed information about a chemical's properties and purity.[10][11][12] It includes the results of quality control tests performed on that specific lot of the product.[10][12] Key information on a CoA includes:

-

Product identification (name, catalog number, CAS number)[11]

-

Lot or batch number[11]

-

Physical and chemical properties (e.g., appearance, melting point, solubility)[11]

-

Purity data from analytical tests, along with the methods used (e.g., HPLC, GC, NMR)[11][13]

-

Date of analysis and expiration date[11]

-

It is crucial to distinguish between a CoA and a Certificate of Conformance (CoC), which merely states that the product meets certain specifications without providing the actual test results.[10] For research applications, a detailed CoA is essential for assessing the suitability of a chemical.[10]

-

Safety Data Sheet (SDS): The SDS provides essential information regarding the safe handling, storage, and disposal of the chemical, as well as potential hazards.

3. In-House Quality Control and Verification: While a supplier's CoA is a valuable starting point, it is often prudent for research laboratories to perform their own analytical tests to verify the purity and identity of a received chemical.[14] This is especially critical for sensitive applications or when working with new suppliers. This independent verification helps to ensure the integrity of the research and can identify any discrepancies between the supplier's stated purity and the actual purity of the compound.[14]

Key Analytical Techniques for Purity Assessment

A variety of analytical techniques are employed to determine the purity of chemical compounds. The choice of method depends on the nature of the chemical and the potential impurities.

| Analytical Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Widely used for the purity assessment of non-volatile and thermally sensitive compounds.[15][16][17] |

| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. | Ideal for the analysis of volatile compounds and can be coupled with mass spectrometry (GC-MS) for identification.[15][18] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure and purity of a molecule by observing the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[6] | An excellent method for both structural elucidation and quantitative analysis.[6] |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds in a sample. | Often coupled with chromatography techniques (LC-MS, GC-MS) for enhanced sensitivity and specificity.[15][18] |

| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can be used as an absolute method for determining the purity of highly pure, crystalline organic compounds.[19] |

| Titration | A classic quantitative chemical analysis method used to determine the concentration of an identified analyte. | A cost-effective and accurate method for purity assessment of certain compounds.[15][20] |

Table 1: Overview of Common Analytical Techniques for Purity Determination. This table summarizes the principles and primary applications of key analytical methods used in the assessment of chemical purity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of procuring and verifying the purity of research chemicals, as well as the relationship between different analytical methodologies.

Caption: A workflow diagram illustrating the key steps in procuring and verifying the purity of a research chemical.

Caption: Logical relationship between primary and orthogonal methods for purity and identity verification.

References

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. techmate.co.uk [techmate.co.uk]

- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 4. nbinno.com [nbinno.com]

- 5. moravek.com [moravek.com]

- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ases.in [ases.in]

- 8. variantlab.me [variantlab.me]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. alliancechemical.com [alliancechemical.com]

- 11. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 12. datacor.com [datacor.com]

- 13. contractlaboratory.com [contractlaboratory.com]

- 14. Reddit - The heart of the internet [reddit.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]

- 17. zodiaclifesciences.com [zodiaclifesciences.com]

- 18. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 19. researchgate.net [researchgate.net]

- 20. moravek.com [moravek.com]

Potential Pharmacological Properties of 2-Cyclohexylethylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylethylamine and its derivatives represent a class of compounds with potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS) and cardiovascular system. The core structure, consisting of a cyclohexane (B81311) ring attached to an ethylamine (B1201723) moiety, provides a versatile scaffold for chemical modification to achieve desired pharmacological activities. This technical guide provides an in-depth overview of the known and potential pharmacological properties of this compound derivatives, focusing on their synthesis, experimental evaluation, and mechanisms of action. While comprehensive data on all derivatives is not publicly available, this guide consolidates existing information on related compounds to provide a framework for future research and development.

Pharmacological Profile

Neurotransmitter Modulation

Derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways.[1] This modulation is a key mechanism for the therapeutic effects of many antidepressant and psychoactive drugs. The structural similarity of some derivatives to endogenous monoamines suggests potential interactions with monoamine transporters (SERT, DAT, NET), which are responsible for the reuptake of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) from the synaptic cleft.[2][3][4][5] Inhibition of these transporters can lead to increased neurotransmitter levels in the synapse, thereby enhancing neurotransmission.

Antidepressant-like Effects

Some studies have suggested that derivatives of this compound may possess antidepressant-like properties.[1] While direct evidence from in vivo models like the forced swim test or tail suspension test for this specific class of compounds is limited in the public domain, the potential for monoamine transporter inhibition provides a strong rationale for this therapeutic application. For illustrative purposes, the following table presents data from a study on benzodiazepine (B76468) analogues, demonstrating the type of quantitative data obtained from such preclinical antidepressant models.

Table 1: Antidepressant-like Activity of Benzodiazepine Analogues in Mice [6]

| Compound | Dose (mg/kg) | Immobility Time (s) in Forced Swim Test (Mean ± SEM) | Immobility Time (s) in Tail Suspension Test (Mean ± SEM) |

| Control | - | 177.24 ± 1.82 | 166.13 ± 2.18 |

| Diazepam (Standard) | - | 70.13 ± 4.12 | - |

| Imipramine (Standard) | - | 65.45 ± 2.81 | - |

| Compound 2 (Chloro-substituent) | 1.25 | 80.81 ± 1.14 | 74.93 ± 1.14 |

| 2.5 | 75.68 ± 3.73 | 70.38 ± 1.43 | |

| Compound 5 (Nitro-substituent) | 1.25 | 118.95 ± 1.31 | 88.23 ± 1.89 |

| 2.5 | 106.69 ± 3.62 | 91.31 ± 1.73 |

Cardiovascular Effects

A notable class of this compound derivatives are the cyclohexylaralkylamines, which are analogues of the antianginal drug perhexiline (B1211775).[7][8] These compounds have been shown to exert significant hemodynamic effects and influence myocardial oxygen consumption. Perhexiline itself is thought to act by inhibiting mitochondrial carnitine palmitoyltransferase-1 (CPT-1), which shifts myocardial metabolism from fatty acid to glucose utilization, leading to more efficient ATP production.[9]

Table 2: In Vivo Cardiovascular Effects of Perhexiline Derivatives in Anesthetized Dogs [8][10][11]

| Compound/Treatment | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Change in Myocardial O2 Consumption (%) |

| Perhexiline | 3 mg/kg i.v. | ↓ (101±4 to 78±5) | ↓ (151±8 to 138±7) | ↓ 14% |

| Nitroglycerin | - | ↓ | ↑ | ↓ |

| Perhexiline + Nitroglycerin | - | ↓ | Modified Tachycardia | ↓ |

Table 3: Effect of Perhexiline on Cardiac Energetics in Patients with Dilated Cardiomyopathy [9][12]

| Parameter | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | Percentage Change |

| Phosphocreatine/ATP Ratio | 1.16 ± 0.39 | 1.51 ± 0.51 | +30% |

Table 4: Inhibitory Activity (IC50) of Perhexiline on Cardiac Ion Channels [13][14]

| Ion Channel | IC50 |

| hCav1.2 | ~hERG |

| hERG | < late hNav1.5 |

Toxicological Profile

The toxicological profile of this compound derivatives is not extensively documented. However, data from related phenylethylamine compounds can provide some initial insights into potential acute toxicity. It is important to note that structural modifications can significantly alter the toxicity of a compound. For instance, halogenation of the aromatic ring in phenylethylamine has been shown to increase its acute toxicity in mice.

Table 5: Acute Toxicity (LD50) of Phenylethylamine and its Analogues in Mice [15]

| Compound | LD50 (mg/kg; Mean ± SEM) |

| Phenylethylamine (PEA) | 226.7 ± 4.4 |

| p-Fluoro-PEA | 136.7 ± 1.7 |

| p-Chloro-PEA | 146.7 ± 1.7 |

| p-Bromo-PEA | 145.0 ± 2.9 |

| p-Iodo-PEA | 153.3 ± 1.7 |

| N-Methyl-PEA | 200.0 ± 2.9 |

| p-Methyl-PEA | 206.7 ± 3.3 |

| o-Methyl-PEA | 233.3 ± 3.3 |

| β-Methyl-PEA | 243.3 ± 4.4 |

Experimental Protocols

Synthesis of this compound Derivatives

Several synthetic routes can be employed for the preparation of this compound derivatives. A common method is reductive amination , which involves the reaction of a cyclohexyl-containing ketone or aldehyde with an appropriate amine in the presence of a reducing agent such as sodium borohydride (B1222165) or hydrogen gas with a catalyst. Another approach is the alkylation of a cyclohexyl-containing amine with a suitable alkyl halide.

In Vitro Pharmacological Assays

Objective: To determine the binding affinity of test compounds to serotonin, dopamine, and norepinephrine transporters.

Methodology:

-

Membrane Preparation: Prepare crude synaptosomal membranes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents.

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Incubation and Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Objective: To measure the functional inhibition of neurotransmitter uptake by the test compounds.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from rodent brain tissue.

-

Uptake Inhibition: Pre-incubate the synaptosomes with the test compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).

-

Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Behavioral Assays for Antidepressant Activity

Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in mice suspended by their tails.[16][17][18][19]

Methodology:

-

Animal Preparation: Acclimatize mice to the testing room.

-

Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the mouse cannot escape or touch any surfaces.[16][17]

-

Observation: Record the behavior of the mouse for a period of 6 minutes.[19]

-

Scoring: Measure the total duration of immobility (the time the mouse hangs passively and makes no escape-oriented movements).

-

Data Analysis: Compare the immobility time of the treated group with that of a vehicle-treated control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

Objective: To evaluate the antidepressant-like properties of a compound by measuring the immobility time of rodents when placed in an inescapable cylinder of water.[20][21]

Methodology:

-

Apparatus: Use a transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.

-

Procedure: Place the animal in the water-filled cylinder for a specified period (e.g., 6 minutes).

-

Scoring: Record the duration of immobility during the latter part of the test (e.g., the last 4 minutes).

-

Data Analysis: A decrease in the duration of immobility in the treated group compared to the control group suggests an antidepressant-like effect.

In Vivo Cardiovascular Assessment

Objective: To evaluate the hemodynamic and cardiac effects of this compound derivatives in an anesthetized animal model.

Methodology (Anesthetized Dog Model): [8][10][11][22]

-

Anesthesia and Instrumentation: Anesthetize the dogs and instrument them for the measurement of arterial blood pressure, heart rate, and coronary blood flow.

-

Drug Administration: Administer the test compound intravenously.

-